Technical Monograph: Methyl 5-methyl-1H-indole-4-carboxylate (CAS 1360902-02-8)
Technical Monograph: Methyl 5-methyl-1H-indole-4-carboxylate (CAS 1360902-02-8)
Executive Summary
Methyl 5-methyl-1H-indole-4-carboxylate (CAS 1360902-02-8) represents a privileged structural motif in modern medicinal chemistry, specifically within the class of 4,5-disubstituted indoles. Unlike simple indole scaffolds, the 4-carboxylate substituent provides a critical vector for hydrogen bonding and solubility enhancement, while the 5-methyl group introduces specific steric bulk and lipophilicity. This combination is highly sought after in the design of kinase inhibitors (targeting the ATP-binding pocket), HCV NS5B polymerase inhibitors , and G-protein coupled receptor (GPCR) modulators.
This guide serves as a definitive technical resource for researchers utilizing this building block. It synthesizes theoretical retrosynthesis with practical laboratory protocols, ensuring high-fidelity application in drug discovery pipelines.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The physicochemical profile of Methyl 5-methyl-1H-indole-4-carboxylate dictates its handling and utility in parallel synthesis.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 1360902-02-8 | Unique Identifier |
| IUPAC Name | Methyl 5-methyl-1H-indole-4-carboxylate | |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | Fragment-like (<200 Da) |
| Appearance | Off-white to pale brown solid | Oxidation sensitive |
| Predicted LogP | ~2.3 | Ideal for CNS & cell permeability |
| H-Bond Donors | 1 (Indole NH) | Critical for Hinge Binding |
| H-Bond Acceptors | 2 (Ester C=O, O-Me) | |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility |
| pKa (Indole NH) | ~16.5 | Weakly acidic |
Strategic Value in Drug Design
The 4,5-substitution pattern is non-trivial to access synthetically, making this building block high-value.
Structural Activity Relationship (SAR) Logic
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The 4-Position (Ester): This group is positioned at the "top" of the indole cleft. In kinase inhibitors, this moiety often interacts with the gatekeeper residue or solvent-exposed regions. It can be hydrolyzed to the acid (CAS 90924-06-4) for amide coupling, allowing the attachment of solubilizing tails.
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The 5-Position (Methyl): This substituent locks the conformation of adjacent groups and fills small hydrophobic pockets (e.g., the "back pocket" of a kinase), improving selectivity over homologous enzymes.
Diagram 1: Pharmacophore & Interaction Logic
Caption: SAR logic demonstrating the dual role of the 4-carboxylate and 5-methyl groups in ligand-target binding.
Synthetic Methodology
While specific literature on CAS 1360902-02-8 is sparse, the most robust and scalable route to 4-substituted indoles is the Leimgruber-Batcho Indole Synthesis . This method avoids the regioselectivity issues inherent in Fischer indole synthesis for this substitution pattern.
Retrosynthetic Analysis
To access the 4-COOMe, 5-Me pattern, the precursor must be a 2-nitrotoluene derivative. Specifically, Methyl 2,4-dimethyl-3-nitrobenzoate is the required starting material.
Protocol: Leimgruber-Batcho Synthesis
Caution: This protocol involves handling nitro compounds and hydrogen gas. Perform in a fume hood.
Step 1: Enamine Formation[1]
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Reagents: Methyl 2,4-dimethyl-3-nitrobenzoate (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq), DMF (Solvent).
-
Procedure:
-
Dissolve the nitrobenzoate in anhydrous DMF (0.5 M concentration).
-
Add DMF-DMA.[2]
-
Heat the reaction to 110°C for 12–16 hours under Nitrogen. The solution typically turns deep red/purple due to enamine formation.
-
Monitoring: TLC/LCMS should show consumption of starting material and appearance of the enamine intermediate.
-
Workup: Concentrate in vacuo to remove excess DMF-DMA and DMF. The crude red oil is usually carried forward directly.
-
Step 2: Reductive Cyclization
-
Reagents: Crude Enamine, 10% Pd/C (10 wt%), Methanol (Solvent), Hydrogen gas (Balloon or low pressure).
-
Procedure:
-
Dissolve the crude enamine in Methanol (0.2 M).
-
Add Pd/C catalyst carefully (under Argon flow).
-
Purge with Hydrogen and stir at Room Temperature (25°C) for 6–24 hours.
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Mechanism: The nitro group is reduced to an aniline, which spontaneously attacks the enamine double bond, eliminating dimethylamine to close the pyrrole ring.
-
Workup: Filter through a Celite pad to remove Pd/C. Wash with MeOH. Concentrate the filtrate.
-
Step 3: Purification
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Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes : Ethyl Acetate (Gradient 0% to 30% EtOAc).
-
Expected Yield: 40–60% (over 2 steps).
Diagram 2: Synthetic Workflow
Caption: Leimgruber-Batcho synthetic pathway for the construction of the 4,5-disubstituted indole core.
Handling & Analytical Validation
Storage and Stability
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Indoles are susceptible to oxidation at the C3 position upon prolonged exposure to air and light.
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Handling: Avoid strong acids which may polymerize the indole.
Analytical Expectations (Self-Validation)
When validating the synthesized or purchased material, look for these key signals:
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1H NMR (DMSO-d6, 400 MHz):
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Indole NH: Broad singlet ~11.0–11.5 ppm.
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C2-H / C3-H: Characteristic indole doublets/multiplets at ~7.2–7.5 ppm and ~6.5–6.8 ppm.
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Aromatic Protons (C6, C7): Two doublets (ortho-coupling) in the 7.0–8.0 ppm range.
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Ester (-COOCH3): Sharp singlet at ~3.8–3.9 ppm (3H).
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Ar-Methyl (-CH3): Singlet at ~2.4–2.6 ppm (3H). Note: The shift is distinct from the ester methyl.
-
-
LCMS:
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Ionization: ESI Positive Mode ([M+H]+).
-
Mass: 190.2 m/z.
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Applications in Medicinal Chemistry
This scaffold is a precursor.[3] Common downstream transformations include:
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Saponification: LiOH/THF/H2O hydrolysis to yield 5-methyl-1H-indole-4-carboxylic acid .
-
Amide Coupling: Reaction with amines (e.g., piperazines, morpholines) to generate focused libraries.
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C3-Functionalization: Vilsmeier-Haack formylation or Friedel-Crafts acylation at the C3 position to introduce further complexity.
References
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Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses.[3][4][1]
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Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications.[5] Journal of the Chemical Society, Perkin Transactions 1.
-
PubChem. (2025).[6] Methyl 5-methyl-1H-indole-4-carboxylate (Compound Summary). National Library of Medicine.
-
ChemicalBook. (2025).[7] Methyl 5-methyl-1H-indole-4-carboxylate Product Page.
-
AChemBlock. (2025). Product Catalog: Methyl 5-methyl-1H-indole-4-carboxylate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reaction between DMF-DMA and methyl groups - LISKON [liskonchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ecommons.luc.edu [ecommons.luc.edu]
- 6. 5-Amino-1H-indole-2-carboxylic acid | C9H8N2O2 | CID 15340377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl indole-4-carboxylate | 39830-66-5 [chemicalbook.com]
